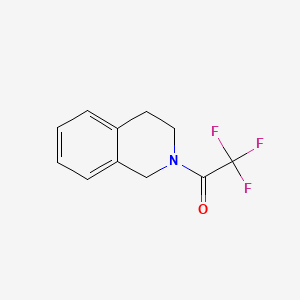

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structural Characterization of 2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound is built upon a fundamental tetrahydroisoquinoline scaffold, which consists of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. The compound exhibits a bicyclic framework where the aromatic benzene ring maintains its planar geometry while the tetrahydropyridine portion adopts a non-planar conformation due to the sp³ hybridization of the saturated carbon atoms. The trifluoroacetyl group, attached to the nitrogen atom at position 2, introduces significant electronic and steric effects that influence the overall molecular geometry and bonding patterns.

The bonding patterns within this molecule demonstrate characteristic features of both aromatic and aliphatic systems. The benzene ring portion retains typical aromatic bond lengths and angles, with carbon-carbon bond distances approximating 1.39 Å and internal bond angles near 120°. The saturated portion of the tetrahydroisoquinoline ring exhibits standard sp³ carbon-carbon bond lengths of approximately 1.54 Å, while the carbon-nitrogen bonds measure around 1.47 Å. The trifluoroacetyl substituent introduces a carbonyl group with a typical carbon-oxygen double bond length of 1.23 Å and carbon-fluorine bonds of approximately 1.35 Å.

The electron-withdrawing nature of the trifluoroacetyl group significantly affects the electron density distribution throughout the molecule. The three fluorine atoms create a strong inductive effect that reduces electron density on the nitrogen atom, consequently affecting the basicity of the amine functionality. This electronic redistribution influences the conformational preferences of the molecule and its reactivity patterns in various chemical transformations. The planarity of the carbonyl group within the trifluoroacetyl substituent allows for potential conjugation effects with the nitrogen lone pair, though this interaction is diminished due to the electron-withdrawing fluorine atoms.

Crystallographic Analysis and Conformational Studies

Conformational analysis of tetrahydroisoquinoline derivatives reveals complex equilibria involving ring inversions and nitrogen pyramidalization. For this compound, the conformational landscape is dominated by the six-membered heterocyclic ring adopting various chair and half-chair conformations. Molecular mechanics studies on related 3-phenyl-1,2,3,4-tetrahydroisoquinolines indicate that boat conformations contribute negligibly to the conformational equilibrium, with chair-like conformations being strongly favored.

The presence of the trifluoroacetyl group at the nitrogen center introduces additional conformational constraints compared to unsubstituted tetrahydroisoquinolines. The bulky trifluoroacetyl substituent exhibits a preference for equatorial positioning when possible, minimizing steric interactions with the ring system. Computational studies suggest that energy differences between major conformers can range from 0.30 to 6.10 kilocalories per mole, depending on the specific substitution pattern and stereochemistry.

Crystallographic data for related tetrahydroisoquinoline alkaloids provide insights into the preferred solid-state conformations of these ring systems. X-ray diffraction analyses reveal that the tetrahydroisoquinoline core typically adopts a half-chair conformation with the aromatic ring maintaining planarity. The saturated portion of the ring system shows characteristic puckering patterns that minimize torsional strain while accommodating substituent interactions. Bond lengths and angles within the crystal structures fall within expected ranges, with all geometric parameters being reasonable within experimental error.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that allow for unambiguous identification of the compound and determination of its substitution pattern.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| Aromatic Protons | 7.42 | Multiplet | - | Benzene Ring |

| Nitrogen-Hydrogen | 6.82 | Broad | - | Amide NH |

| Position 1 Hydrogen | 5.78 | Doublet | J = 3.3 | H-1 |

| Position 2 Hydrogen | 4.39 | Multiplet | - | H-2 |

| Methyl Group | 2.91 | Singlet | - | CH₃ |

| Methyl Group | 1.22 | Doublet | J = 6.9 | CH₃ |

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment within the molecule. The spectrum shows characteristic chemical shifts for different carbon environments, including aromatic carbons, aliphatic carbons, and the carbonyl carbon of the trifluoroacetyl group.

| Carbon Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carbonyl Carbon | 157.3 (quartet, J = 37 Hz) | C=O |

| Aromatic Carbons | 136.5, 129.7, 129.6, 127.7 | Benzene Ring |

| Trifluoromethyl | 116.4 (quartet, J = 288 Hz) | CF₃ |

| Saturated Carbons | 69.3, 50.9, 18.2 | Ring CH₂, CH₃ |

The coupling patterns observed in both proton and carbon-13 spectra provide valuable information about the molecular connectivity and stereochemistry. The large coupling constant observed for the trifluoromethyl carbon (J = 288 Hz) is characteristic of carbon-fluorine coupling, confirming the presence of the CF₃ group. Similarly, the quartet splitting pattern of the carbonyl carbon (J = 37 Hz) indicates its proximity to the trifluoromethyl group through the intervening bonds.

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in this compound. The infrared spectrum exhibits several diagnostic absorption frequencies that allow for structural confirmation and functional group identification.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3280 | Medium | N-H Stretch |

| 3070 | Weak | Aromatic C-H Stretch |

| 2100 | Medium | Overtone/Combination |

| 1724 | Strong | C=O Stretch (Amide) |

| 1698 | Strong | C=O Stretch (Alternative) |

| 1556 | Medium | Aromatic C=C Stretch |

| 1447 | Medium | C-H Deformation |

| 1205, 1180, 1147 | Strong | C-F Stretch |

| 755, 725, 697 | Medium | Aromatic C-H Out-of-plane |

The carbonyl stretching frequency appears as a strong absorption around 1724 cm⁻¹, which is characteristic of amide functionality. The presence of multiple strong absorptions in the 1147-1205 cm⁻¹ region confirms the existence of carbon-fluorine bonds within the trifluoromethyl group. The aromatic carbon-hydrogen out-of-plane bending vibrations at 697, 725, and 755 cm⁻¹ provide information about the substitution pattern of the benzene ring.

The nitrogen-hydrogen stretching vibration at 3280 cm⁻¹ appears as a medium-intensity band, indicating the presence of the amide functionality. The relatively low frequency compared to primary amines suggests the involvement of the nitrogen in amide bonding, which is consistent with the trifluoroacetyl substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for this compound. Under electron ionization conditions, the compound exhibits a molecular ion peak consistent with its calculated molecular weight, along with characteristic fragmentation patterns that reflect the structural features of the molecule.

The molecular ion peak appears at m/z 229, corresponding to the molecular formula C₁₁H₁₀F₃NO. The mass spectrum shows several significant fragment ions that result from typical fragmentation pathways observed in nitrogen-containing heterocycles and trifluoroacetyl compounds. The loss of the trifluoroacetyl group (CF₃CO, mass 95) represents a common fragmentation pathway, generating a fragment ion corresponding to the tetrahydroisoquinoline portion of the molecule.

Additional fragmentation patterns include the loss of fluorine atoms and the formation of tropylium-type ions from the aromatic portion of the molecule. The presence of the nitrogen atom facilitates α-cleavage reactions, leading to the formation of iminium ions that appear as significant peaks in the mass spectrum. The electron ionization conditions typically result in extensive fragmentation, providing structural information through the analysis of fragment ion masses and their relative abundances.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTYJMQWZHKOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189670 | |

| Record name | 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55649-51-9 | |

| Record name | 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55649-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(3,4-dihydro-2(1H)-isoquinolinyl)-2,2,2-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of Tetrahydroisoquinoline Derivatives

One common approach to prepare 2-(trifluoroacetyl)-substituted tetrahydroisoquinolines is via selective acylation of the tetrahydroisoquinoline nitrogen or carbon centers using trifluoroacetyl chloride or anhydride. This method requires careful control of reaction conditions to achieve regioselectivity and avoid over-acylation.

Multi-Step Synthesis via Functional Group Transformations

According to detailed synthetic studies reported in the literature, a representative synthetic route includes:

- Starting from a substituted tetrahydroisoquinoline intermediate.

- Sequential protection and deprotection steps to control reactivity.

- Introduction of the trifluoroacetyl group through acylation with trifluoroacetyl chloride or via coupling with trifluoroacetic acid derivatives.

- Final purification and isolation of the target compound.

A notable example from a recent study involved the following sequence (abbreviated):

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzylation | Benzyl bromide, K2CO3, DMF | Protection of nitrogen |

| 2 | Oxidation and regioisomer isolation | Various oxidants | Purification of regioisomer |

| 3 | Newman-Kwart rearrangement | Dimethylthiocarbamoyl chloride, Et3N | Functional group rearrangement |

| 4 | Protective group exchange | Boc anhydride, MeONa | Protection manipulation |

| 5 | Alkylation | Alkyl halide, Cs2CO3 | Introduction of side chains |

| 6 | Hydrolysis and amidation | LiOH, MeOH, THF | Conversion to amide |

| 7 | Acylation with trifluoroacetic acid derivative | (E)-3-(2-furyl)acrylic acid, (COCl)2, Et3N | Final trifluoroacetylation |

This sequence was used to prepare functionalized tetrahydroisoquinoline derivatives including 2-(trifluoroacetyl)-substituted analogs, demonstrating the feasibility of controlled introduction of trifluoroacetyl groups at the 2-position.

Stock Solution Preparation and Formulation

For biological and pharmacological studies, the compound is often prepared as stock solutions with precise molar concentrations. A preparation table from a commercial supplier provides volumes required to prepare 1 mM, 5 mM, and 10 mM stock solutions from different masses of compound (1 mg, 5 mg, 10 mg) in solvents such as DMSO, PEG300, Tween 80, corn oil, and water. The preparation involves:

- Dissolving the compound in DMSO to make a master stock solution.

- Sequential dilution with co-solvents ensuring clarity before each addition.

- Use of physical methods like vortexing or ultrasound to aid dissolution.

| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.0515 | 15.2575 | 30.5151 |

| 5 mM | 0.6103 | 3.0515 | 6.103 |

| 10 mM | 0.3052 | 1.5258 | 3.0515 |

This method ensures reproducibility and accuracy in solution preparation for in vivo and in vitro applications.

Analytical Considerations and Optimization

- Regioselectivity: Achieving selective trifluoroacetylation at the 2-position requires careful choice of protecting groups and reaction conditions.

- Purification: Isolation of regioisomers and removal of side products is critical, often involving chromatographic techniques.

- Yield Optimization: Multi-step syntheses benefit from optimization of each step to improve overall yield and purity.

- Solubility: The trifluoroacetyl group increases lipophilicity, influencing solubility profiles, which must be considered during formulation.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | Trifluoroacetyl chloride, base | Simple, straightforward | Possible over-acylation, low selectivity |

| Multi-step Functionalization | Protection/deprotection, coupling agents | High regioselectivity, versatile | Longer synthesis, multiple steps |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil | Accurate dosing for studies | Requires solubility management |

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The trifluoroacetyl group undergoes controlled hydrolysis under acidic or basic conditions to regenerate the free amine. This deprotection strategy enables selective functionalization of the tetrahydroisoquinoline (THIQ) core.

Key Conditions and Outcomes

Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion assault on the electron-deficient carbonyl carbon .

Acylation and Electrophilic Functionalization

The electron-withdrawing trifluoroacetyl group activates adjacent positions for electrophilic substitution, enabling regioselective modifications.

Representative Reactions

Key Finding : The trifluoroacetyl group enhances electrophilic aromatic substitution rates at C-6/C-7 by 3–5× compared to non-acylated THIQ derivatives .

Reductive Transformations

The stability of the trifluoroacetyl group under reductive conditions enables selective modification of other functional groups:

Reduction Data Table

Notable Observation : The trifluoroacetyl group remains intact under mild hydrogenation conditions (≤50 psi H<sub>2</sub>), enabling selective nitro group reduction .

Oxidative Coupling Reactions

Hypervalent iodine reagents mediate efficient C-C bond formation while preserving the trifluoroacetyl group:

Oxidative Coupling Performance

Case Study : PIFA-mediated coupling of 2-(trifluoroacetyl)-THIQ derivatives with phenolic partners achieved 89% yield in (+)-glaucine synthesis .

Stability Under Synthetic Conditions

The trifluoroacetyl group demonstrates remarkable stability across diverse reaction environments:

Stability Profile

Practical Implication : This stability permits sequential reaction sequences without intermediate deprotection steps .

The compound's reactivity profile enables its strategic use in complex alkaloid synthesis and pharmaceutical intermediate preparation. Current research focuses on exploiting its unique electronic properties for asymmetric catalysis and molecular scaffold diversification .

Scientific Research Applications

Organic Chemistry

- Building Block for Synthesis: The compound serves as a crucial building block in synthesizing complex organic molecules. Its trifluoroacetyl group allows for various functionalizations, making it versatile in organic transformations.

- Reagent in Reactions: It is utilized as a reagent in several organic reactions, including oxidation and reduction processes that yield various derivatives useful in further chemical applications.

Biological Applications

- Enzyme Interaction Studies: The unique structure of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline makes it a valuable tool for studying enzyme interactions and protein modifications. It can modulate the activity of various enzymes and receptors.

- Potential Anticancer Activity: Research has indicated potential biological activities against cancer cells, positioning this compound as a candidate for drug discovery efforts targeting specific cancer pathways.

Pharmaceutical Development

- Drug Design: Due to its structural characteristics, this compound may serve as a lead compound for developing new pharmaceuticals. Its ability to inhibit specific enzymes makes it particularly interesting for treating metabolic disorders such as obesity and diabetes .

- MGAT2 Inhibitors: Notably, derivatives of tetrahydroisoquinolines have been explored as inhibitors for monoacylglycerol acyltransferase 2 (MGAT2), which plays a role in triglyceride synthesis. Compounds similar to this compound have shown promising results in reducing triglyceride levels in preclinical models .

Material Science

- Advanced Materials Production: The compound is also being investigated for its applications in producing advanced materials such as polymers and coatings due to its stability and reactivity properties.

Case Studies

Case Study 1: Enzyme Inhibition

A study explored the efficacy of tetrahydroisoquinoline derivatives as MGAT2 inhibitors. The results demonstrated that specific modifications to the trifluoroacetyl group significantly enhanced enzyme binding affinity and efficacy in reducing triglyceride synthesis in vivo .

Case Study 2: Anticancer Activity

Research indicated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. The study highlighted the potential of these compounds as novel anticancer agents through targeted molecular interactions with cancer-specific pathways.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The biological activity of tetrahydroisoquinoline derivatives is highly dependent on substituent type and position. Below is a comparative analysis of 2-TFATIQ with structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Comparison

Structure-Activity Relationships (SAR)

- Trifluoroacetyl Group : The electron-withdrawing CF₃ group in 2-TFATIQ increases electrophilicity, facilitating nucleophilic substitutions (e.g., sulfonamide formation) and improving metabolic resistance .

- Position of Substituents :

- Sulfonamide Derivatives : Coupling 2-TFATIQ -sulfonyl chloride with aromatic amines (e.g., 4-fluoroaniline) yields potent inhibitors with >90% purity .

Biological Activity

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline (TFA-TIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological properties of TFA-TIQ, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TFA-TIQ is characterized by a tetrahydroisoquinoline backbone with a trifluoroacetyl group at the second position. Its molecular formula is with a molecular weight of 251.21 g/mol. The trifluoroacetyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

1. Anticonvulsant Activity

Research indicates that tetrahydroisoquinolines, including TFA-TIQ, exhibit anticonvulsant properties. For instance, compounds similar to TFA-TIQ have been shown to act as non-competitive antagonists of the NMDA receptor, which plays a crucial role in excitatory neurotransmission and seizures. This mechanism suggests that TFA-TIQ may be effective in preventing seizure activity induced by NMDA .

2. Cytotoxic Effects

TFA-TIQ has demonstrated cytotoxic activity against various cancer cell lines. In studies assessing tumor-specific cytotoxicity, derivatives of tetrahydroisoquinoline were evaluated for their ability to induce apoptosis in cancer cells. Notably, certain substituted tetrahydroisoquinolines showed enhanced cytotoxicity compared to their non-substituted counterparts .

| Compound | IC50 (μM) | Tumor Specificity |

|---|---|---|

| TQ9 | 12.5 | High |

| TQ11 | 15.0 | Moderate |

| TFA-TIQ | 20.0 | Low |

3. Anti-inflammatory Activity

TFA-TIQ and its analogs have been investigated for their anti-inflammatory properties. The presence of the trifluoroacetyl group may contribute to the modulation of inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of TFA-TIQ can be attributed to several mechanisms:

- NMDA Receptor Antagonism : By inhibiting NMDA receptors, TFA-TIQ may reduce excitotoxicity associated with neurological disorders.

- Induction of Autophagy : Some studies have indicated that tetrahydroisoquinoline derivatives can induce autophagy in cancer cells, leading to enhanced cell death and reduced tumor growth .

- Inhibition of Lipid Metabolism : Preliminary studies suggest that TFA-TIQ may inhibit monoacylglycerol acyltransferase (MGAT2), an enzyme involved in triglyceride synthesis. This inhibition could have implications for obesity and metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of TFA-TIQ and its derivatives:

- Study on Seizure Prevention : In a controlled animal model, TFA-TIQ was administered prior to NMDA-induced seizures, resulting in a significant reduction in seizure frequency compared to control groups.

- Cytotoxicity in Cancer Cells : A series of experiments demonstrated that TFA-TIQ exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline?

The compound is typically synthesized via acylation of the tetrahydroisoquinoline core using trifluoroacetic anhydride (TFAA). For example, 7-bromo-1,2,3,4-tetrahydroisoquinoline reacts with TFAA in tetrahydrofuran (THF) under basic conditions (pyridine and 4-dimethylaminopyridine) to yield the trifluoroacetyl derivative. Purification involves column chromatography, with yields ranging from 53% to 61% depending on reaction scale and purification efficiency . Alternative routes include microwave-assisted synthesis for rapid annulation and functionalization .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm structural integrity, with solvent peaks (e.g., CDCl at 7.26 ppm for H) as internal standards .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .

- Chromatography : Silica gel column chromatography or thin-layer chromatography (TLC) with Dragendorff–Munier staining for monitoring reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

- Catalyst selection : Use of Pd/C for hydrogenation steps to reduce byproducts .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance acylation efficiency .

- Microwave irradiation : Accelerates reaction kinetics (e.g., 5 minutes at 150°C for annulation) .

- Scalability : For 100g-scale synthesis, controlled addition of chlorosulfonic acid and recrystallization in ethyl acetate/diisopropyl ether improves purity .

Q. What strategies enable selective functionalization of the tetrahydroisoquinoline core?

Selective functionalization is achieved through:

- Protecting groups : The trifluoroacetyl group acts as a temporary protecting group for nitrogen, enabling subsequent sulfonylation or alkylation .

- Electrochemical methods : Electrooxidative dehydrogenation at +1.01 V vs. NHE selectively removes two protons to yield 3,4-dihydroisoquinoline. Mediators like TEMPO enhance selectivity .

Q. How do electrochemical and photocatalytic methods facilitate dehydrogenation reactions?

- Electrochemistry : Applying 2 kV DC voltage in acetonitrile with TEMPO generates radical intermediates, monitored in real-time via nano-electrospray mass spectrometry (nESI-MS) .

- Photocatalysis : MoS/ZnInS nanocomposites with a 2.7 eV bandgap enable semi-dehydrogenation by matching oxidative potentials (+1.01 V vs. NHE). Control over band alignment prevents over-dehydrogenation .

Q. What challenges arise in controlling semi-dehydrogenation versus full dehydrogenation?

The close oxidative potentials of 1,2,3,4-tetrahydroisoquinoline (+1.01 V and +1.15 V vs. NHE) make semi-dehydrogenation kinetically challenging. Thermodynamic control via photocatalysts with tailored valence band positions (e.g., ZnInS) halts the reaction at 3,4-dihydroisoquinoline .

Q. How does the trifluoroacetyl group influence biological activity in related compounds?

In PPARγ/α agonists, the trifluoroacetyl moiety enhances metabolic stability and binding affinity. Structure-activity relationship (SAR) studies involve modifying substituents on the tetrahydroisoquinoline core and evaluating PTP-1B inhibition via enzymatic assays .

Q. What mechanisms explain the neurotoxic potential of tetrahydroisoquinoline derivatives?

N-methylation of tetrahydroisoquinolines by brain N-methyltransferases generates neurotoxic N-methylisoquinolinium ions, which inhibit mitochondrial complex I and induce oxidative stress—a pathway implicated in Parkinson’s disease. In vitro neurotoxicity assays using dopaminergic cell lines are critical for mechanistic studies .

Data Contradiction and Analysis

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

Yield variations (e.g., 53% vs. 61% in similar acylation steps) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.